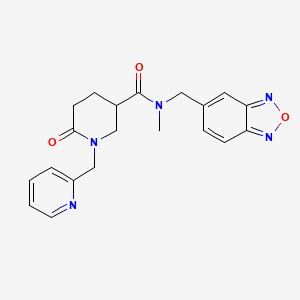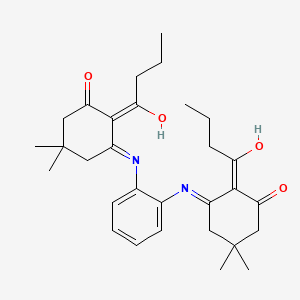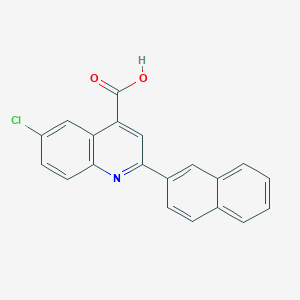![molecular formula C22H22N4 B6093362 2,3,5-trimethyl-6-phenyl-1-(4-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B6093362.png)
2,3,5-trimethyl-6-phenyl-1-(4-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-trimethyl-6-phenyl-1-(4-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a pyrrolopyridine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2,3,5-trimethyl-6-phenyl-1-(4-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is not yet fully understood. However, it is believed to work by targeting specific enzymes and receptors in the body. It has been found to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. It can also activate specific receptors in the brain that are involved in cognitive function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. It can also reduce inflammation in the body and improve cognitive function. Studies have also shown that this compound can improve insulin sensitivity and reduce the risk of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3,5-trimethyl-6-phenyl-1-(4-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine in lab experiments is its potential applications in the treatment of various diseases. It has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research and development of 2,3,5-trimethyl-6-phenyl-1-(4-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine. One possible direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in the treatment of various diseases. Its complex synthesis method and limited research on its mechanism of action and side effects present challenges for its use in lab experiments. However, further research and development in this area can lead to significant advancements in the field of medicine.
Méthodes De Synthèse
2,3,5-trimethyl-6-phenyl-1-(4-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2,3,5-trimethyl-6-phenylpyridin-4-amine with 4-pyridinemethanol in the presence of a catalyst. The resulting product is then treated with a base to yield the final compound.
Applications De Recherche Scientifique
2,3,5-trimethyl-6-phenyl-1-(4-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has shown promising results in scientific research. It has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
2,3,5-trimethyl-6-phenyl-1-(pyridin-4-ylmethyl)pyrrolo[2,3-b]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-14-16(3)26(13-17-9-11-24-12-10-17)22-19(14)20(23)15(2)21(25-22)18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFLESKGOMFHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=C(C(=N2)C3=CC=CC=C3)C)N)CC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(benzyloxy)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6093286.png)
![1-[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B6093292.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6093297.png)
![N-(3-isopropoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6093307.png)
![N-(2-{[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B6093310.png)
![1-[(4-benzylpiperidin-1-yl)methyl]-1H-indole-2,3-dione 3-[(2-fluorophenyl)hydrazone]](/img/structure/B6093321.png)


![ethyl 2-anilino-5-[(5-bromo-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6093340.png)
![3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B6093352.png)

![ethyl 4-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6093378.png)
![(1S,9R)-11-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6093381.png)
